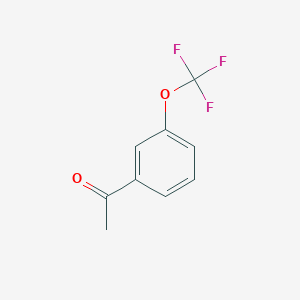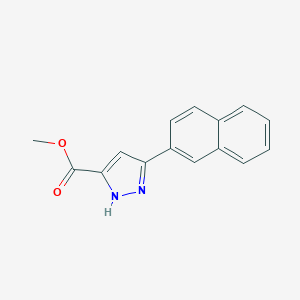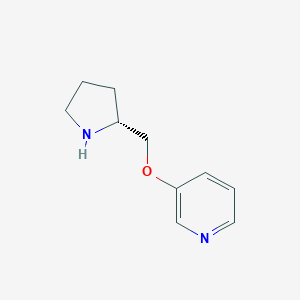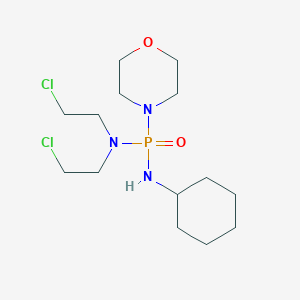![molecular formula C6H9FO3 B061187 1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane CAS No. 173063-79-1](/img/structure/B61187.png)
1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The unique structure of this compound makes it an interesting subject for research, and its properties have been extensively studied to explore its potential uses.
Mechanism of Action
The mechanism of action of 1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane is not fully understood, but studies have shown that it can interact with various biological molecules such as proteins and nucleic acids. This interaction can lead to changes in their structure and function, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane can have various biochemical and physiological effects depending on the dose and route of administration. Some of these effects include changes in neurotransmitter levels, alterations in gene expression, and changes in cellular signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane in lab experiments is its unique structure, which can be used to create novel compounds with unique properties. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane. Some of these directions include exploring its potential as a drug delivery agent, studying its interactions with various biological molecules, and synthesizing novel compounds based on its structure. Additionally, further research is needed to fully understand the mechanism of action and potential toxic effects of this compound.
Synthesis Methods
The synthesis of 1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane involves the reaction of 1,4-dioxane with hydrofluoric acid and a strong acid catalyst. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography.
Scientific Research Applications
The unique structure of 1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane makes it an interesting subject for research in various fields such as chemistry, biology, and materials science. In chemistry, this compound can be used as a building block for the synthesis of other compounds. In biology, it has potential applications as a drug delivery agent due to its ability to cross the blood-brain barrier. In materials science, it can be used to create novel materials with unique properties.
properties
CAS RN |
173063-79-1 |
|---|---|
Product Name |
1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane |
Molecular Formula |
C6H9FO3 |
Molecular Weight |
148.13 g/mol |
IUPAC Name |
1-fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H9FO3/c1-5-3-2-4-6(7,8-5)10-9-5/h2-4H2,1H3 |
InChI Key |
INVDZLVMZZHBPE-UHFFFAOYSA-N |
SMILES |
CC12CCCC(O1)(OO2)F |
Canonical SMILES |
CC12CCCC(O1)(OO2)F |
synonyms |
6,7,8-Trioxabicyclo[3.2.1]octane,1-fluoro-5-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B61107.png)
![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B61109.png)
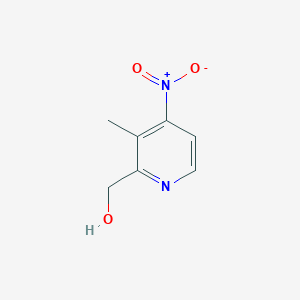
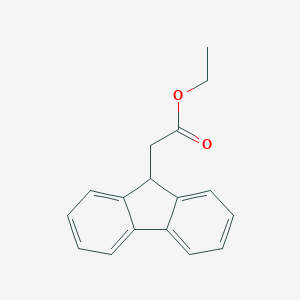
![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B61116.png)


![1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime](/img/structure/B61121.png)
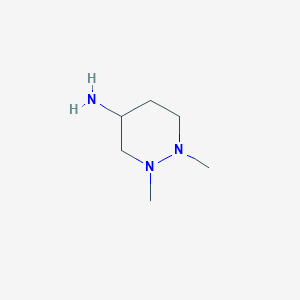
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI)](/img/structure/B61126.png)
